molecular formula C8H4F3NO B1586635 4-Hydroxy-2-(trifluoromethyl)benzonitrile CAS No. 320-42-3

4-Hydroxy-2-(trifluoromethyl)benzonitrile

Cat. No. B1586635
CAS RN: 320-42-3
M. Wt: 187.12 g/mol
InChI Key: MDBVIOUGHSKRMT-UHFFFAOYSA-N
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Description

4-Hydroxy-2-(trifluoromethyl)benzonitrile is a chemical compound with the molecular formula C8H4F3NO . It is typically used for research purposes .


Molecular Structure Analysis

The molecular structure of 4-Hydroxy-2-(trifluoromethyl)benzonitrile can be represented by the SMILES string OC1=CC(=C(C=C1)C#N)C(F)(F)F .


Physical And Chemical Properties Analysis

4-Hydroxy-2-(trifluoromethyl)benzonitrile is a solid substance . It has a molecular weight of 187.12 . The compound has a melting point between 119.5-125.5°C .

Scientific Research Applications

  • Organic Syntheses

    • Field : Organic Chemistry
    • Application : 4-Hydroxy-2-(trifluoromethyl)benzonitrile is used as an intermediate in organic syntheses .
    • Method : The specific methods of application or experimental procedures would depend on the particular synthesis being performed. As an intermediate, this compound would be used in a stepwise fashion to build more complex molecules .
    • Results : The outcomes would also depend on the specific synthesis. In general, the use of this compound as an intermediate would enable the creation of more complex organic molecules .
  • Electrolyte Additive

    • Field : Electrochemistry
    • Application : This compound is used as a novel electrolyte additive for lithium nickel manganese oxide cathode of high voltage lithium ion battery .
    • Method : As an electrolyte additive, it would be mixed with the electrolyte solution in a lithium ion battery. This could enhance the performance of the battery .
    • Results : It is oxidized preferably to carbonate solvents forming a low-impedance protective film .
  • Pharmaceutical Syntheses

    • Field : Pharmaceutical Chemistry
    • Application : This compound could potentially be used as an intermediate in the synthesis of pharmaceuticals . For example, it might be used in the synthesis of Ubrogepant, a medication used for acute migraine .
    • Method : The specific methods of application or experimental procedures would depend on the particular synthesis being performed .
    • Results : The outcomes would also depend on the specific synthesis. In general, the use of this compound as an intermediate would enable the creation of pharmaceuticals .
  • Material Science

    • Field : Material Science
    • Application : This compound is used in the field of material science, particularly in the development of new materials .
    • Method : The specific methods of application or experimental procedures would depend on the particular material being developed .
    • Results : The outcomes would also depend on the specific material. In general, the use of this compound could enable the creation of new materials with unique properties .
  • Real-Time PCR

    • Field : Molecular Biology
    • Application : This compound could potentially be used in real-time PCR applications . Real-time PCR is a laboratory technique of molecular biology based on the polymerase chain reaction (PCR). It monitors the amplification of a targeted DNA molecule during the PCR .
    • Method : The specific methods of application or experimental procedures would depend on the particular real-time PCR being performed .
    • Results : The outcomes would also depend on the specific real-time PCR. In general, the use of this compound could enable the amplification of a targeted DNA molecule .
  • Synthesis of Fluvoxamine

    • Field : Pharmaceutical Chemistry
    • Application : This compound could potentially be used in the synthesis of fluvoxamine . Fluvoxamine is a medication used for the treatment of obsessive–compulsive disorder (OCD), anxiety disorders, major depressive disorder, and trouble sleeping .
    • Method : The specific methods of application or experimental procedures would depend on the particular synthesis being performed .
    • Results : The outcomes would also depend on the specific synthesis. In general, the use of this compound as an intermediate would enable the creation of fluvoxamine .

Safety And Hazards

This compound may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to use this compound only outdoors or in a well-ventilated area, and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

properties

IUPAC Name

4-hydroxy-2-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NO/c9-8(10,11)7-3-6(13)2-1-5(7)4-12/h1-3,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDBVIOUGHSKRMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70382466
Record name 4-hydroxy-2-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-2-(trifluoromethyl)benzonitrile

CAS RN

320-42-3
Record name 4-hydroxy-2-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 320-42-3
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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